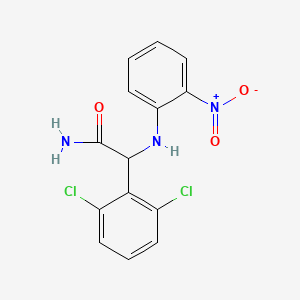

2-(2,6-Dichlorophenyl)-2-(2-nitroanilino)acetamide

概要

説明

準備方法

合成経路と反応条件

R-18893の合成は、市販の出発物質から始まる複数のステップを伴います。重要なステップには、一連の縮合反応と環化反応によるコア構造の形成が含まれます。 温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を達成するために最適化されています .

工業生産方法

R-18893の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、大型反応器の使用、反応条件の精密な制御、結晶化やクロマトグラフィーなどの精製技術が含まれ、医薬品グレードの基準を満たす化合物が得られます .

化学反応の分析

反応の種類

R-18893は、次のような様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、R-18893を、異なる化学的性質を持つ還元された形態に変換することができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な求核剤が含まれます。 温度、pH、溶媒の選択などの反応条件は、目的の結果を達成するために非常に重要です .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によって水酸化された誘導体が得られる場合があり、置換反応によって様々な置換されたアナログが生成される可能性があります .

科学的研究の応用

Anti-inflammatory Applications

The compound has been evaluated for its anti-inflammatory properties, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that derivatives of similar structures exhibit potent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, a study demonstrated that compounds with a nitrophenyl substitution showed significant COX-2 inhibition, with IC50 values as low as 0.34 µM . This suggests that 2-(2,6-Dichlorophenyl)-2-(2-nitroanilino)acetamide could be a promising candidate for developing new anti-inflammatory medications.

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. The compound has shown effective cytotoxicity against several cancer cell lines. For example, it was found to induce apoptosis and cell cycle arrest in specific cancer cells, indicating its mechanism of action may involve programmed cell death pathways . Additionally, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .

Table 1: Anticancer Activity Overview

| Cell Line | Percent Growth Inhibition (%) | Mechanism of Action |

|---|---|---|

| SNB-19 | 86.61 | Apoptosis induction |

| OVCAR-8 | 85.26 | Cell cycle arrest |

| NCI-H460 | 75.99 | Apoptosis induction |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives similar to this compound show significant antimicrobial effects against common bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL. This highlights the potential of this compound in developing new antimicrobial agents.

Synthesis and Modifications

The synthesis of this compound can be achieved through various methods involving different reagents and conditions. The ability to modify the compound's structure can enhance its biological activity and selectivity towards specific targets. For instance, modifications at the aniline or acetamide moieties can lead to improved potency or altered pharmacokinetic properties .

Future Directions and Case Studies

Several case studies have highlighted the importance of this compound in drug discovery and development:

- Case Study 1 : A study focused on the design and synthesis of novel derivatives showed enhanced anticancer activity when specific functional groups were introduced to the core structure .

- Case Study 2 : Another investigation explored the compound's potential as a lead molecule for developing new NSAIDs with reduced side effects compared to traditional agents.

作用機序

R-18893は、HIV-1の複製に不可欠な酵素であるRNA依存性DNAポリメラーゼを阻害することで効果を発揮します。この化合物は酵素の活性部位に結合し、RNAテンプレートからのウイルスDNAの合成を阻害します。 この阻害は、ウイルスの複製サイクルを破壊し、感染した個体におけるウイルス量を減少させます .

類似の化合物との比較

類似の化合物

R-89439 (ロビライド): 同様の抗ウイルス特性を持つ別のRNA依存性DNAポリメラーゼ阻害剤。

ネビラピン: HIV-1感染の治療に使用される非ヌクレオシド逆転写酵素阻害剤。

エファビレンツ: 同様の作用機序を持つ別の非ヌクレオシド逆転写酵素阻害剤

独自性

R-18893は、その特定の結合親和性と阻害プロファイルによって独特です。 他のいくつかの阻害剤とは異なり、他の化合物との交差耐性を示さず、併用療法のための貴重な候補となっています .

類似化合物との比較

Similar Compounds

R-89439 (Loviride): Another RNA-directed DNA polymerase inhibitor with similar antiviral properties.

Nevirapine: A non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.

Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action

Uniqueness

R-18893 is unique due to its specific binding affinity and inhibition profile. Unlike some other inhibitors, it has shown a distinct lack of cross-resistance with other compounds, making it a valuable candidate for combination therapies .

生物活性

The compound 2-(2,6-Dichlorophenyl)-2-(2-nitroanilino)acetamide, belonging to the class of substituted acetamides, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The dichloro and nitro substituents enhance its reactivity and affinity towards specific enzymes and receptors.

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial effects against various pathogens. For instance, derivatives of acetamides have been reported to exhibit potent antitubercular activity, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL against Mycobacterium tuberculosis .

- Anti-Inflammatory Effects : Many acetamide derivatives are known for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects. For example, compounds with similar scaffolds have shown COX-2 inhibition with IC50 values as low as 0.34 µM .

- Anticancer Activity : The compound's potential as an anticancer agent has been investigated in various studies. It has been noted that certain derivatives can induce apoptosis in cancer cell lines, demonstrating significant cytotoxicity .

Research Findings

Recent studies have provided insights into the biological activities associated with this compound and its analogs.

- Antitubercular Activity : A study highlighted the synthesis of related compounds that exhibited potent antitubercular activity with MIC values as low as 4 µg/mL against resistant strains . This suggests a promising avenue for developing new antitubercular agents based on the acetamide scaffold.

- Cytotoxicity in Cancer Models : Research demonstrated that certain derivatives could significantly suppress tumor growth in animal models, indicating their potential as effective anticancer drugs . The evaluation of these compounds involved assessing their effects on various cancer cell lines, where they showed promising results in inducing apoptosis.

- Inhibition of COX Enzymes : In vitro studies have shown that compounds related to this compound can effectively inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory process . This inhibition correlates with reduced inflammation in animal models.

Data Tables

| Activity Type | IC50/MIC Values | References |

|---|---|---|

| Antitubercular | MIC: 4-64 µg/mL | |

| COX-1 Inhibition | IC50: 25.91 µM | |

| COX-2 Inhibition | IC50: 0.34 µM | |

| Cytotoxicity (Cancer) | IC50: Varies |

Case Studies

- Anticancer Efficacy : A case study involving a derivative of the compound demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, with flow cytometry results indicating increased apoptosis rates when treated with the compound at specific dosages .

- Antimicrobial Screening : In another study focused on antimicrobial properties, several derivatives were tested against M. tuberculosis, revealing that modifications in the structure could enhance efficacy against resistant strains .

特性

分子式 |

C14H11Cl2N3O3 |

|---|---|

分子量 |

340.2 g/mol |

IUPAC名 |

2-(2,6-dichlorophenyl)-2-(2-nitroanilino)acetamide |

InChI |

InChI=1S/C14H11Cl2N3O3/c15-8-4-3-5-9(16)12(8)13(14(17)20)18-10-6-1-2-7-11(10)19(21)22/h1-7,13,18H,(H2,17,20) |

InChIキー |

BSFPWNBIKBSHRL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N)[N+](=O)[O-] |

正規SMILES |

C1=CC=C(C(=C1)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N)[N+](=O)[O-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

R-18893; R-18893; R18893. |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。